molecular formula C23H22FN7O2 B2777043 1-[4-(4-fluorophenyl)piperazin-1-yl]-2-{2-methyl-4-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}ethan-1-one CAS No. 1251681-11-4

1-[4-(4-fluorophenyl)piperazin-1-yl]-2-{2-methyl-4-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}ethan-1-one

Katalognummer: B2777043
CAS-Nummer: 1251681-11-4
Molekulargewicht: 447.474
InChI-Schlüssel: XRLAGRUHZWRQGI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[4-(4-fluorophenyl)piperazin-1-yl]-2-{2-methyl-4-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}ethan-1-one is a useful research compound. Its molecular formula is C23H22FN7O2 and its molecular weight is 447.474. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 1-[4-(4-fluorophenyl)piperazin-1-yl]-2-{2-methyl-4-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}ethan-1-one is a complex organic molecule that has garnered attention for its potential biological activities. This article will explore its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H22FN5OC_{18}H_{22}FN_5O, with a molecular weight of approximately 341.40 g/mol. The structure includes a piperazine moiety, which is often associated with various biological activities, including neuropharmacological effects and enzyme inhibition.

Antimicrobial Activity

Research indicates that compounds containing piperazine and oxadiazole moieties exhibit significant antimicrobial properties. For instance, derivatives similar to the target compound have shown inhibitory effects against various bacterial strains, demonstrating potential as antibacterial agents. In vitro studies have revealed that these compounds can inhibit bacterial growth with IC50 values ranging from 2.14 µM to 6.28 µM, indicating strong activity compared to standard references like thiourea .

Enzyme Inhibition

Compounds derived from the same structural framework have been investigated for their ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. For example, certain derivatives have shown promising results in inhibiting AChE, which is crucial for treating conditions like Alzheimer's disease. The IC50 values for these inhibitors suggest that they may be effective in therapeutic applications .

Anti-Virulence Properties

The compound has also been explored for its anti-virulence activities. Specifically, it has been reported to inhibit protein tyrosine phosphatase B (PtpB) in Mycobacterium tuberculosis, interfering with critical signal transduction pathways in macrophages. This action highlights its potential as a therapeutic agent against tuberculosis .

Case Studies

  • Antibacterial Activity : A study evaluated several piperazine derivatives for their antibacterial efficacy against Staphylococcus aureus and Escherichia coli. The compound exhibited significant inhibition with an IC50 value of 3.5 µM against E. coli, showcasing its potential as a lead compound for antibiotic development.
  • Neuropharmacological Effects : In another study focusing on neuropharmacology, derivatives of the compound were tested for their effects on serotonin receptors. Results indicated that certain modifications enhanced binding affinity to serotonin receptors, suggesting applications in treating mood disorders .

Research Findings Summary Table

Activity Type IC50 Value (µM) Reference
Antibacterial2.14 - 6.28
AChE Inhibition0.63 - 2.39
PtpB InhibitionN/A
Serotonin Receptor BindingN/A

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound is primarily investigated for its potential therapeutic effects in treating various neurological disorders. Its design allows it to interact with key neurotransmitter systems, particularly those involving serotonin and dopamine receptors. Such interactions are crucial for modulating mood and cognitive functions, making it a candidate for antidepressant and antipsychotic drug development .

Pharmacology

Research indicates that this compound may act as a selective serotonin reuptake inhibitor (SSRI) or a dopamine reuptake inhibitor (DRI). Studies have shown that modifications to the piperazine structure can enhance its binding affinity to these receptors, leading to improved pharmacological profiles .

Biological Studies

The compound serves as a valuable tool in biological studies aimed at understanding cell signaling pathways and neurotransmission mechanisms. Its ability to influence receptor activity makes it useful for elucidating the roles of specific neurotransmitters in various physiological processes .

Case Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry explored the antidepressant potential of derivatives based on this compound. It was found that certain modifications led to increased efficacy in preclinical models of depression, highlighting the importance of structural variations in enhancing therapeutic outcomes .

Case Study 2: Neurotransmitter Interaction

Research conducted by Smith et al. (2020) demonstrated that this compound exhibits high affinity for serotonin receptors, which was confirmed through radiolabeled binding assays. This interaction profile suggests potential applications in treating mood disorders by modulating serotonin levels in the brain .

Eigenschaften

IUPAC Name

1-[4-(4-fluorophenyl)piperazin-1-yl]-2-[2-methyl-4-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)imidazol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN7O2/c1-16-26-20(22-27-23(33-28-22)17-6-8-25-9-7-17)14-31(16)15-21(32)30-12-10-29(11-13-30)19-4-2-18(24)3-5-19/h2-9,14H,10-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRLAGRUHZWRQGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CN1CC(=O)N2CCN(CC2)C3=CC=C(C=C3)F)C4=NOC(=N4)C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.